molecular formula C10H14N4O3 B1216411 8-Ethoxycaffeine CAS No. 577-66-2

8-Ethoxycaffeine

Cat. No.: B1216411
CAS No.: 577-66-2
M. Wt: 238.24 g/mol
InChI Key: LCYXNYNRVOBSHK-UHFFFAOYSA-N
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Description

8-Ethoxycaffeine, also known as 1,3,7-trimethylxanthine-8-ethoxy, is a derivative of caffeine. This compound is characterized by the substitution of one of the methyl groups in caffeine with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxycaffeine involves the reaction of caffeine with ethyl iodide in the presence of a strong base. This reaction results in the substitution of one of the methyl groups of caffeine with an ethoxy group, forming this compound. Another method involves the reaction of ethanol with 1,3,7-trimethyl-8-nitro-purine-2,6-dione .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned reactions, ensuring optimal reaction conditions such as temperature and concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxycaffeine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can alter its functional groups, potentially converting the ethoxy group back to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-ethoxycaffeine, widely known for its stimulant effects.

    8-Methoxycaffeine: Another derivative of caffeine with a methoxy group instead of an ethoxy group.

    1,3,7,9-Tetramethyluric acid: A related xanthine derivative with different functional groups.

Uniqueness of this compound: this compound is unique due to the presence of the ethoxy group, which alters its chemical properties and potential biological effects compared to other caffeine derivatives. This structural modification can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for scientific research.

Properties

IUPAC Name

8-ethoxy-1,3,7-trimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXNYNRVOBSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206406
Record name 8-Ethoxycaffeine
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MP Biomedicals MSDS]
Record name 8-Ethoxycaffeine
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CAS No.

577-66-2
Record name 8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
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Record name 8-Ethoxycaffeine
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Record name 8-Ethoxycaffeine
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Record name 8-Ethoxycaffeine
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Record name 8-ETHOXYCAFFEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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